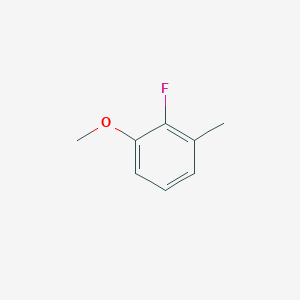

2-Fluoro-1-methoxy-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROWUYGECBEDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547265 | |

| Record name | 2-Fluoro-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-64-6 | |

| Record name | 2-Fluoro-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-1-methoxy-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-Fluoro-1-methoxy-3-methylbenzene, a valuable substituted aromatic compound with potential applications in medicinal chemistry and materials science. Two primary synthetic pathways are detailed, commencing from readily available starting materials: m-cresol and 2-bromo-1-fluoro-3-methylbenzene. This document furnishes in-depth experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate the successful synthesis of the target molecule by researchers and professionals in the field of drug development and organic synthesis.

Introduction

Substituted fluoro- and methoxy-aromatic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by these functional groups. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can modulate electronic properties and solubility. This compound, as a specifically substituted aromatic ring, represents a key building block for the synthesis of more complex molecules. This guide outlines two distinct and viable synthetic strategies for its preparation.

Synthetic Pathways

Two logical and experimentally feasible synthetic pathways for this compound are presented below.

Pathway 1: Synthesis from m-Cresol

This pathway involves a multi-step synthesis starting from the readily available and inexpensive starting material, m-cresol. The key transformations include nitration, reduction, diazotization/fluorination, and finally, methylation.

2-Fluoro-1-methoxy-3-methylbenzene CAS 951885-64-6 properties

An In-depth Technical Guide to 2-Fluoro-1-methoxy-3-methylbenzene (CAS 951885-64-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and data for the chemical compound this compound, identified by the CAS number 951885-64-6. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide primarily compiles information from chemical suppliers and databases.

Chemical and Physical Properties

This compound is an aromatic organic compound. Its core structure is a benzene ring substituted with a fluoro, a methoxy, and a methyl group. The relative positions of these substituents are critical to its chemical identity and reactivity.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 951885-64-6 | N/A |

| Molecular Formula | C₈H₉FO | Santa Cruz Biotechnology[1] |

| Molecular Weight | 140.15 g/mol | ChemicalBook[2] |

| Predicted Boiling Point | 181.8 ± 20.0 °C | ChemicalBook[2] |

| Predicted Density | 1.046 ± 0.06 g/cm³ | ChemicalBook[2] |

| Physical Form | Oil | ChemicalBook[2] |

| Color | Light Yellow | ChemicalBook[2] |

| Predicted Solubility | Chloroform (Slightly), Dichloromethane (Slightly) | ChemicalBook[2] |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

Note: The boiling point and density are predicted values and should be confirmed by experimental data.

Synthesis and Reactivity

A study on the synthesis of novel fluoro, methoxy, and methyl ring-disubstituted octyl phenylcyanoacrylates utilized "2-fluoro-3-methoxy...benzaldehydes" as starting materials in a Knoevenagel condensation reaction.[3] This suggests that a potential synthetic route to this compound could involve the reduction of the aldehyde group of 2-fluoro-3-methoxybenzaldehyde, followed by appropriate methylation or other modifications.

Logical Synthesis Workflow:

The following diagram illustrates a logical, though not experimentally confirmed, workflow for the potential synthesis of the target compound based on available information about related compounds.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 2-Fluoro-1-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the aromatic compound 2-Fluoro-1-methoxy-3-methylbenzene. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted NMR data based on established principles of substituent effects on aromatic systems. This information is crucial for the structural elucidation and quality control of this and related molecules in research and development.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of substituent effects (Fluorine, Methoxy, and Methyl groups) on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.85 - 6.95 | t | J(H,H) ≈ 8.0 |

| H-5 | 6.70 - 6.80 | t | J(H,H) ≈ 8.0 |

| H-6 | 6.95 - 7.05 | d | J(H,H) ≈ 8.0 |

| OCH₃ | 3.80 - 3.90 | s | - |

| CH₃ | 2.20 - 2.30 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 | 148 - 152 (d, ¹J(C,F) ≈ 240-250 Hz) |

| C-2 | 115 - 119 (d, ²J(C,F) ≈ 20-25 Hz) |

| C-3 | 125 - 129 (d, ³J(C,F) ≈ 5-10 Hz) |

| C-4 | 123 - 127 |

| C-5 | 112 - 116 |

| C-6 | 128 - 132 (d, ⁴J(C,F) ≈ 2-4 Hz) |

| OCH₃ | 55 - 57 |

| CH₃ | 15 - 17 |

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.[1][2]

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound well. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition

-

Instrument Tuning: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is common.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment is standard to produce a spectrum with singlets for each carbon.

-

Spectral Width: A wider spectral width is needed for carbon (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to allow for the generally longer relaxation times of carbon nuclei.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

-

Integration and Peak Picking: The relative areas of the peaks in the ¹H spectrum are integrated to determine the proton ratios. All peaks in both spectra are picked and their chemical shifts recorded.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

References

- 1. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 2. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Fluoro-1-methoxy-3-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the anticipated mass spectral behavior of 2-Fluoro-1-methoxy-3-methylbenzene, including a predicted fragmentation pattern and a standardized experimental protocol for its analysis. The information is compiled based on the analysis of structurally similar compounds and established principles of mass spectrometry.

Introduction

This compound is an aromatic organic compound with the molecular formula C₈H₉FO and a molecular weight of approximately 140.16 g/mol .[1][2] Understanding its mass spectral characteristics is crucial for its identification and quantification in various matrices, which is a common requirement in metabolic studies, environmental analysis, and quality control in chemical synthesis. This document outlines the expected fragmentation pathways under electron ionization (EI) and provides a general protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectral Fragmentation

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺•) at m/z 140. The primary fragmentation pathways are likely to involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion, or the loss of a formaldehyde molecule (CH₂O). Subsequent fragmentations may include the loss of carbon monoxide (CO) and hydrofluoric acid (HF).

Table 1: Predicted Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Proposed Structure |

| 140 | [C₈H₉FO]⁺• | Molecular Ion |

| 125 | [C₇H₆FO]⁺ | [M - CH₃]⁺ |

| 111 | [C₇H₈F]⁺• | [M - CHO]⁺ |

| 97 | [C₆H₆F]⁺ | [M - CH₃ - CO]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

| 83 | [C₅H₄F]⁺ | [M - CH₃ - CO - H₂]⁺ |

Visualized Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This section details a general protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Matrix: For analysis in a complex matrix (e.g., plasma, tissue homogenate), perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and minimize matrix effects. The final extract should be reconstituted in a solvent compatible with the GC system.

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-450.

-

Solvent Delay: 3 minutes.

4.3. Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum of the analyte and any co-eluting compounds.

-

Process the data using the instrument's software (e.g., Agilent MassHunter).

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Compare the acquired spectrum with the predicted fragmentation pattern and any available library spectra of related compounds for confirmation.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 140 or 125) against the concentration of the standards.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis of small molecules.

Conclusion

While direct experimental data for the mass spectrometry analysis of this compound is limited, a reliable prediction of its fragmentation pattern can be made by analogy to similar structures. The provided GC-MS protocol offers a robust starting point for method development for the identification and quantification of this compound. Researchers should perform appropriate validation to ensure the method is suitable for their specific application and matrix.

References

physical properties of 2-Fluoro-1-methoxy-3-methylbenzene (boiling point, density)

For Immediate Release

Summary of Physical Properties

A comprehensive search of scientific databases and chemical supplier information did not yield experimentally determined values for the boiling point and density of 2-Fluoro-1-methoxy-3-methylbenzene. The available identifying information is summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Fluoro-3-methylanisole |

| CAS Number | 951885-64-6[1] |

| Molecular Formula | C₈H₉FO[1] |

| Molecular Weight | 140.2 g/mol [1] |

| Boiling Point | Data not available |

| Density | Data not available |

Experimental Protocols for Physical Property Determination

For researchers requiring precise values for the boiling point and density of this compound, the following established experimental protocols are recommended.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid organic compound.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid sample (this compound)

Procedure:

-

A small amount of the liquid sample is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles is observed is noted. This is the point at which the vapor pressure of the liquid equals the atmospheric pressure.[2][3]

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Liquid sample (this compound)

-

Distilled water (for calibration)

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with the liquid sample, and the stopper is carefully inserted, ensuring any excess liquid is expelled through the capillary in the stopper.

-

The outside of the pycnometer is wiped clean and dry, and it is weighed again to determine the mass of the liquid.

-

The pycnometer is then emptied, cleaned, and filled with distilled water at a known temperature.

-

The pycnometer filled with distilled water is weighed to determine the mass of the water.

-

The density of the liquid sample is calculated using the following formula: Density of Liquid = (Mass of Liquid / Mass of Water) x Density of Water at the measurement temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Caption: Logical workflow for determining the boiling point and density of a liquid compound.

References

Solubility Profile of 2-Fluoro-1-methoxy-3-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-1-methoxy-3-methylbenzene (CAS 951885-64-6) in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide combines available qualitative information with predicted solubility based on the behavior of structurally analogous compounds. Furthermore, a detailed experimental protocol for determining precise solubility is provided to enable researchers to generate in-house quantitative data.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter, influencing its behavior in chemical reactions, its formulation into products, and its pharmacokinetic properties in drug development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, an aromatic ether, suggests it will exhibit good solubility in a range of common organic solvents.

Data Presentation: Solubility of this compound

The following table summarizes the known and predicted solubility of this compound.

| Solvent | Solvent Type | Reported/Predicted Solubility | Citation/Basis |

| Chloroform (CHCl₃) | Halogenated | Slightly Soluble | [1] |

| Dichloromethane (CH₂Cl₂) | Halogenated | Slightly Soluble | [1] |

| Acetone | Polar Aprotic | Predicted: Soluble | Analogy to Anisole[2] |

| Ethyl Acetate | Polar Aprotic | Predicted: Soluble | General for similar compounds |

| Tetrahydrofuran (THF) | Polar Aprotic | Predicted: Soluble | General for similar compounds |

| Benzene | Non-polar Aromatic | Predicted: Soluble | Analogy to Anisole[2] |

| Toluene | Non-polar Aromatic | Predicted: Soluble | General for similar compounds |

| Diethyl Ether | Polar Aprotic | Predicted: Soluble | Analogy to Anisole[2] |

| Methanol | Polar Protic | Predicted: Likely Soluble | General for similar compounds |

| Ethanol | Polar Protic | Predicted: Likely Soluble | General for similar compounds |

| Hexane | Non-polar Aliphatic | Predicted: Likely Soluble | General for similar compounds |

| Water | Polar Protic | Predicted: Low to Insoluble | Analogy to Anisole[2] |

Note: "Slightly Soluble" indicates that while dissolution occurs, the concentration at saturation is low. "Predicted" solubilities are based on the known behavior of structurally similar aromatic ethers like anisole and m-methylanisole, which are generally soluble in a wide range of organic solvents.[2][3] Experimental verification is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent. This method is robust and can be adapted for various analytical quantification techniques.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples using an orbital shaker at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for solubility determination and the general principle of "like dissolves like".

Caption: Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-1-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-Fluoro-1-methoxy-3-methylbenzene. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on established theoretical and experimental methodologies for determining its electronic characteristics. It serves as a foundational resource for researchers interested in the computational modeling and experimental validation of the electronic properties of novel organic compounds, particularly those with applications in medicinal chemistry and materials science. The strategic placement of fluoro, methoxy, and methyl groups on the benzene ring suggests a unique electronic profile, making it a molecule of interest for tuning the physicochemical properties of larger molecular scaffolds.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol .[1] The interplay of the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the weakly electron-donating methyl group creates a complex electronic environment on the aromatic ring. Understanding these electronic properties is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential as a building block in drug design and materials science. The introduction of fluorine is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity.

This guide outlines the theoretical and experimental approaches to fully characterize the electronic landscape of this compound.

Theoretical Electronic Properties

In the absence of direct experimental data, Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of organic molecules with high accuracy.[2][3][4] A common and reliable level of theory for such calculations is the B3LYP functional with a 6-311G(d,p) basis set.[2][3]

The following table summarizes the key electronic properties of this compound that can be determined through computational methods. The values presented are illustrative and represent the expected range for a molecule with this substitution pattern.

| Property | Predicted Value (Illustrative) | Unit | Significance in Drug Development and Materials Science |

| Dipole Moment (µ) | 1.5 - 2.5 | Debye (D) | Influences solubility, membrane permeability, and non-covalent interactions with biological targets or other molecules. A moderate dipole moment can enhance aqueous solubility without significantly compromising lipid bilayer transport. |

| Ionization Potential (IP) | 8.0 - 9.0 | eV | Relates to the molecule's ability to donate an electron (act as a reducing agent). Important for understanding charge-transfer interactions and susceptibility to oxidative metabolism. |

| Electron Affinity (EA) | 0.5 - 1.5 | eV | Indicates the molecule's ability to accept an electron (act as an oxidizing agent). Relevant for designing materials for organic electronics and understanding potential metabolic pathways. |

| HOMO Energy | -5.5 to -6.5 | eV | The Highest Occupied Molecular Orbital energy is related to the ionization potential and the molecule's electron-donating capability. Crucial for predicting reactivity in electrophilic reactions. |

| LUMO Energy | -0.5 to -1.5 | eV | The Lowest Unoccupied Molecular Orbital energy is related to the electron affinity and the molecule's electron-accepting capability. Important for predicting reactivity in nucleophilic reactions. |

| HOMO-LUMO Gap (ΔE) | 4.5 - 5.5 | eV | Represents the energy required for electronic excitation. A larger gap suggests higher kinetic stability and lower chemical reactivity. This is a key parameter in the design of stable organic electronic materials. |

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key electronic properties of this compound.

Measurement of Dipole Moment

The dipole moment of this compound in a nonpolar solvent like benzene or cyclohexane can be determined using the heterodyne-beat method, which measures the dielectric constants of dilute solutions.[5][6]

Protocol:

-

Solution Preparation: Prepare a series of dilute solutions of this compound in anhydrous benzene at various mole fractions (e.g., 0.01, 0.02, 0.03, 0.04).[5] Accurately determine the weight of the solute and solvent to calculate the precise mole fractions and densities of the solutions.

-

Capacitance Measurement: Use a capacitance cell immersed in a constant temperature bath (e.g., 25°C) to measure the capacitance of pure benzene and each of the prepared solutions.[5] The heterodyne-beat method involves measuring the frequency change of an oscillator circuit when the sample is placed in the capacitor.

-

Dielectric Constant Calculation: Calculate the dielectric constant (ε) of each solution from the measured capacitance.

-

Data Analysis: Plot the dielectric constant and the specific volume of the solutions against the mole fraction of the solute. The slopes of these plots are used in the Debye equation or the Guggenheim method to calculate the molar polarization of the solute at infinite dilution.[6]

-

Dipole Moment Calculation: The dipole moment (µ) is then calculated from the molar polarization.

Determination of Ionization Potential

The ionization potential can be experimentally determined using Photoelectron Spectroscopy (PES).[7][8]

Protocol:

-

Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.

-

Ionization: Irradiate the sample with a monochromatic source of high-energy photons, typically from a UV lamp (for UPS) or an X-ray source (for XPS).[8] The photons will cause the ejection of electrons from the molecular orbitals.

-

Kinetic Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

Spectrum Generation: A plot of the number of photoelectrons versus their kinetic energy constitutes the photoelectron spectrum.

-

Ionization Potential Calculation: The ionization potential (IP) is calculated using the equation: IP = hν - KE, where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons. The first peak in the spectrum corresponds to the first ionization potential, which is the energy required to remove an electron from the HOMO.

Measurement of Electron Affinity

The electron affinity of this compound can be determined using various techniques, including Electron Capture Detector (ECD) methods and Laser Photoelectron Spectroscopy of the corresponding negative ion.[9][10][11]

Protocol (Laser Photoelectron Spectroscopy):

-

Negative Ion Generation: Generate a beam of the negative ions of this compound, for instance, through electron attachment in a suitable ion source.

-

Ion Trapping and Mass Selection: The generated anions are trapped and mass-selected to isolate the parent molecular anion.

-

Photodetachment: The trapped anions are irradiated with a tunable laser. If the photon energy is greater than the electron affinity of the molecule, an electron will be detached.

-

Electron Detection: The detached electrons are detected as a function of the laser wavelength.

-

Electron Affinity Determination: The threshold photon energy at which photodetachment begins corresponds to the adiabatic electron affinity of the molecule.[10]

Visualization of Electronic Effects and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships of the electronic effects of the substituents and a general workflow for the characterization of the electronic properties of a novel compound.

Caption: Influence of substituents on the electronic properties of the benzene ring.

Caption: Experimental workflow for electronic property characterization.

Discussion

The electronic nature of this compound is determined by a balance of inductive and resonance effects from its substituents.

-

Fluorine: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution.[12][13] However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[12][13][14]

-

Methoxy Group: The oxygen atom of the methoxy group is also electronegative, leading to a -I effect. However, the resonance donation (+M effect) from the oxygen lone pairs is significantly stronger, making the methoxy group an overall activating, ortho-para directing group.

-

Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I), further activating the ring.

The combination of these effects in this compound is expected to result in a molecule with a nuanced reactivity profile and a significant dipole moment. The precise quantification of these properties through the computational and experimental methods outlined in this guide is essential for its effective application in rational drug design and the development of new organic materials.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. sfu.ca [sfu.ca]

- 6. dokumen.pub [dokumen.pub]

- 7. Determination of Ionization Potentials by Photoelectron Energy Measurement | Semantic Scholar [semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Precision electron affinity measurement in DESIREE - Stockholms universitet [su.se]

- 11. researchgate.net [researchgate.net]

- 12. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on 2-Fluoro-1-methoxy-3-methylbenzene

This technical guide provides a detailed analysis of the factors governing the regioselectivity of electrophilic aromatic substitution (EAS) on 2-Fluoro-1-methoxy-3-methylbenzene. While specific experimental data for this substrate is not prevalent in publicly accessible literature, this document outlines a robust predictive framework based on established principles of physical organic chemistry, including electronic substituent effects and steric considerations.

Executive Summary

The electrophilic aromatic substitution of this compound is predicted to be a highly regioselective process. The substitution pattern is overwhelmingly controlled by the synergistic directing effects of the methoxy and methyl groups, leading to substitution primarily at the C4 (para to methoxy) and C6 (ortho to methoxy) positions. The methoxy group, being the most powerful activating substituent, is the dominant directing group.[1][2] Steric hindrance from the methoxy group is expected to disfavor substitution at the C6 position, making the C4-substituted isomer the likely major product, particularly with sterically demanding electrophiles. Substitution at the C5 position is predicted to be a negligible pathway.

Analysis of Substituent Effects

The regiochemical outcome of an EAS reaction is determined by the interplay of inductive and resonance effects of the substituents on the aromatic ring.[3][4] These effects modulate the electron density of the ring and stabilize or destabilize the key carbocation intermediate (the arenium ion or sigma complex).[5][6] The properties of the three substituents on the target molecule are summarized below.

Table 1: Summary of Substituent Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|---|

| -OCH₃ (Methoxy) | C1 | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | Ortho, Para[5][7][8] |

| -F (Fluoro) | C2 | Strongly Withdrawing (-I) | Weakly Donating (+M) | Weakly Deactivating | Ortho, Para[3][7] |

| -CH₃ (Methyl) | C3 | Weakly Donating (+I) | Hyperconjugation (Donating) | Weakly Activating | Ortho, Para[4][9] |

The hierarchy of activation is: -OCH₃ >> -CH₃ > -F . The powerful electron-donating resonance effect of the methoxy group makes it the dominant force in directing the incoming electrophile.[1][2]

Prediction of Substitution Sites

The three available positions for substitution are C4, C5, and C6. The directing influence of each substituent is a vector pointing to the positions it activates.

-

Methoxy (-OCH₃) at C1: Strongly directs to its ortho (C2, C6) and para (C4) positions. C2 is blocked. Thus, it strongly activates C4 and C6 .

-

Fluoro (-F) at C2: Directs to its ortho (C1, C3) and para (C5) positions. C1 and C3 are blocked. Thus, it weakly activates C5 .

-

Methyl (-CH₃) at C3: Directs to its ortho (C2, C4) and para (C6) positions. C2 is blocked. Thus, it activates C4 and C6 .

The directing effects are visualized in the diagram below.

Caption: Combined directing effects on the aromatic ring.

Analysis of Regioselectivity

-

Sites C4 and C6: These positions are synergistically activated. Both the powerful methoxy group and the methyl group direct electrophilic attack to these sites. They are, therefore, the most electronically enriched and will react fastest.

-

Site C5: This position is only activated by the deactivating fluoro group and is electronically poor relative to C4 and C6. Attack at C5 is expected to be kinetically insignificant.

The Role of Steric Hindrance

With two electronically favored positions, steric hindrance becomes the deciding factor in determining the major product.[10][11]

-

Attack at C6: This position is ortho to the methoxy group. The methoxy group, while not excessively large, exerts significant steric hindrance that can impede the approach of an electrophile, especially if the electrophile or its associated catalyst is bulky.[12]

-

Attack at C4: This position is para to the methoxy group and is significantly less sterically encumbered.

Therefore, a preference for substitution at the C4 position is predicted.

Predicted Product Distribution

Based on the analysis, a hypothetical product distribution for a typical electrophilic aromatic substitution reaction is presented below. The exact ratios are highly dependent on the specific electrophile and reaction conditions but will follow this general trend.

Table 2: Predicted Product Ratios for EAS Reactions

| Reaction | Electrophile (E⁺) | Major Product (C4) | Minor Product (C6) | Trace Product (C5) |

|---|---|---|---|---|

| Nitration | NO₂⁺ | ~60-75% | ~25-40% | <1% |

| Bromination | Br⁺ | ~70-85% | ~15-30% | <1% |

| Friedel-Crafts Acylation | R-C=O⁺ | >90% | <10% | <1% |

Note: This table presents predicted data for illustrative purposes. Friedel-Crafts reactions are particularly sensitive to steric effects, leading to a higher predicted selectivity for the C4 position.

Logical Workflow for Prediction

The process for determining the major product of an electrophilic aromatic substitution on a polysubstituted benzene ring follows a clear logical progression, outlined in the diagram below.

Caption: Logical workflow for predicting EAS regioselectivity.

Representative Experimental Protocol: Nitration

This section provides a generalized protocol for the nitration of this compound. Given that the methoxy group is strongly activating, milder conditions than those used for benzene are appropriate to prevent over-reaction and ensure selectivity.[13]

Objective: To synthesize 4-Nitro-2-fluoro-1-methoxy-3-methylbenzene.

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride (solvent)

-

Concentrated Nitric Acid (70%, 1.05 eq)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of this compound in acetic anhydride is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: The flask is submerged in an ice bath, and the solution is stirred until the internal temperature reaches 0-5 °C.

-

Addition of Nitrating Agent: Concentrated nitric acid is added dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: The reaction mixture is stirred at 0-5 °C for 1 hour. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is slowly poured into a beaker containing ice-cold water and stirred vigorously.

-

Workup: The aqueous mixture is transferred to a separatory funnel and extracted three times with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of C4 and C6 nitro-isomers, can be purified by column chromatography on silica gel to isolate the major C4 product.

Conclusion

The regioselectivity of electrophilic aromatic substitution on this compound is governed by a clear hierarchy of substituent effects. The strongly activating methoxy group, aided by the methyl group, powerfully directs substitution to the C4 and C6 positions. Steric hindrance is the key differentiating factor, favoring attack at the less hindered C4 position. This analysis provides a reliable predictive model for scientists engaged in the synthesis and modification of this and structurally related molecules. Experimental verification remains the ultimate arbiter of product distribution.

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. aakash.ac.in [aakash.ac.in]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.in [brainly.in]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-1-methoxy-3-methylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate. Its applications are extensive, particularly in the pharmaceutical and fine chemical industries, for the synthesis of complex molecules like biaryls and polyaryls, which are common motifs in biologically active compounds.[2]

These application notes provide a detailed guide for performing the Suzuki-Miyaura coupling with a sterically hindered and electronically complex substrate, exemplified by a halogenated derivative of 2-Fluoro-1-methoxy-3-methylbenzene. Substrates with ortho-substituents, such as the fluoro and methoxy groups in this example, can present challenges due to steric hindrance, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for a successful transformation.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.[2]

-

Transmetalation: The organoboron compound is activated by a base, forming a borate species. This species then transfers its organic group to the Pd(II) complex, replacing the halide. This step is often the rate-determining step of the cycle.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Key Reaction Components and Optimization

The success of the Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the careful selection of several key components:

-

Palladium Catalyst/Pre-catalyst: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common pre-catalysts that are reduced in situ to the active Pd(0) species.[4] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also widely used.

-

Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition and reductive elimination steps.[5]

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.[6]

-

Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane, toluene, or THF with water, is often used to dissolve both the organic substrates and the inorganic base.[7]

Experimental Protocols

This section provides a representative protocol for the Suzuki-Miyaura coupling of a halogenated this compound derivative with a generic arylboronic acid. Note: This is a starting point, and optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Halogenated this compound (e.g., 4-bromo-2-fluoro-1-methoxy-3-methylbenzene) (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

Table 1: Catalyst and Base Screening for Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromoaniline derivative | Benzylboronic ester (2.0) | CataCXium A Pd G3 (5) | K₃PO₄ (3.0) | 2-MeTHF | 90 | 16 | 95[1] |

| 2 | 2-Chloropyridine derivative | Arylboronic acid (1.2) | PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ (1.0) | K₂CO₃ (2.0) | Toluene/H₂O | Reflux | 12 | 89-99 [ ] |

| 3 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid (2.0) | Pd(OAc)₂ (2-5) / SPhos (4-10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100-110 | 12-24 | 75-90[5] |

| 4 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid (1.5) | G-COOH-Pd-10 | K₂CO₃ (1.5) | DMF/H₂O | 110 | 8 | ~95 (conversion)[8] |

Table 2: Solvent and Temperature Effects

| Entry | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 89[9] |

| 2 | 3-Chloropyridine | Alkyltrifluoroborate | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 95[10] |

| 3 | 2-Bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 | K₃PO₄ | Dioxane | 90 | 51[1] |

| 4 | 2-Bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 90 | 95[1] |

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Considerations

-

Low Yield: For sterically hindered substrates, low yields can result from inefficient oxidative addition or reductive elimination.[3] Consider screening more sterically demanding and electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) and optimizing the base and temperature.

-

Protodeboronation: This is a common side reaction where the boronic acid reacts with water to cleave the C-B bond. Using milder bases like K₂CO₃ or Cs₂CO₃, or using a boronic ester instead of a boronic acid can help minimize this side reaction.[3]

-

Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur. This can sometimes be suppressed by the slow addition of the boronic acid to the reaction mixture.

-

Catalyst Deactivation: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust catalyst system may be necessary in these cases.

By carefully considering these parameters and starting with a well-chosen set of initial conditions, the Suzuki-Miyaura coupling can be a highly effective method for the synthesis of complex biaryl compounds derived from this compound.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formation of a Grignard Reagent from 2-Fluoro-1-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the challenging formation of the Grignard reagent, 2-methoxy-6-methylphenylmagnesium fluoride, from its corresponding aryl fluoride, 2-Fluoro-1-methoxy-3-methylbenzene. Due to the high bond dissociation energy of the carbon-fluorine bond, standard Grignard formation protocols are generally ineffective.[1][2] This document outlines two advanced strategies to overcome this limitation: the use of highly activated Rieke® Magnesium and the halogen-magnesium exchange methodology.

Introduction

The synthesis of Grignard reagents from aryl fluorides is a formidable challenge in organic synthesis. The inertness of the C-F bond necessitates the use of specialized techniques to achieve the desired organometallic intermediate.[1][2] For a substituted aryl fluoride such as this compound, the formation of the corresponding Grignard reagent opens avenues for the introduction of the 2-methoxy-6-methylphenyl moiety into a wide array of molecules, a valuable transformation in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

This document provides detailed protocols for two of the most promising methods for this transformation, allowing researchers to select the most suitable approach based on available resources and experimental constraints.

Method 1: Grignard Reagent Formation using Rieke® Magnesium

The use of highly reactive, finely divided magnesium, known as Rieke® Magnesium, is a powerful technique for the formation of Grignard reagents from unreactive organic halides, including aryl fluorides.[1][3] The increased surface area and altered surface morphology of Rieke® Magnesium significantly enhance its reactivity, enabling the oxidative addition to the strong C-F bond, a reaction that is typically not feasible with standard magnesium turnings.[3]

Experimental Protocol: Preparation of Rieke® Magnesium and Subsequent Grignard Formation

Materials:

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Potassium metal

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Anhydrous p-xylene

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

Part A: Preparation of Rieke® Magnesium (Active Magnesium)

-

Under an inert atmosphere, a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a septum is charged with anhydrous MgCl₂ (1.1 equivalents) and potassium metal (2.2 equivalents).

-

Anhydrous THF is added to the flask.

-

The mixture is heated to reflux with vigorous stirring for 3-4 hours. During this time, the potassium reduces the MgCl₂ to form a fine black slurry of highly active magnesium.

-

The reaction mixture is cooled to room temperature, and the stirring is stopped to allow the black slurry of Rieke® Magnesium to settle. The supernatant THF is carefully removed via cannula.

-

The active magnesium is washed with fresh anhydrous THF (2 x 20 mL for a 100 mmol scale reaction) and the supernatant is removed after each wash.

Part B: Formation of 2-methoxy-6-methylphenylmagnesium fluoride

-

The freshly prepared Rieke® Magnesium is suspended in fresh anhydrous THF.

-

The slurry is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of Rieke® Magnesium over 30 minutes.

-

The reaction mixture is stirred at -78 °C for an additional 2-3 hours. The formation of the Grignard reagent can be monitored by quenching aliquots with I₂ and analyzing by GC-MS.

-

Upon completion, the resulting Grignard reagent solution is a dark-colored solution ready for subsequent reactions.

Quantitative Data (Representative for Aryl Halides):

| Parameter | Value | Reference |

| Substrate | Aryl Bromides | [2] |

| Temperature | -78 °C | [2] |

| Reaction Time | 0.5 - 2 hours | [2] |

| Yield | Good to Excellent | [2] |

Note: Specific yield data for this compound is not available in the literature; yields are expected to be lower than for corresponding aryl bromides due to the higher C-F bond strength.

Method 2: Halogen-Magnesium Exchange

An alternative approach to circumvent the direct insertion of magnesium into the C-F bond is the halogen-magnesium exchange reaction. This method employs a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo Grignard" reagent. This reagent can undergo an exchange reaction with an aryl halide to generate a new Grignard reagent. While typically used for aryl bromides and iodides, this method can be attempted for activated aryl fluorides.

Experimental Protocol: Halogen-Magnesium Exchange

Materials:

-

This compound

-

iso-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (commercially available)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere, a flame-dried Schlenk flask is charged with a solution of this compound (1 equivalent) in anhydrous THF.

-

The solution is cooled to a specified temperature (typically between -20 °C and 0 °C, optimization may be required).

-

A solution of i-PrMgCl·LiCl (1.05 - 1.2 equivalents) in THF is added dropwise to the stirred solution of the aryl fluoride.

-

The reaction mixture is stirred at the same temperature for a period of 1 to 4 hours. The progress of the exchange reaction should be carefully monitored (e.g., by quenching aliquots with a suitable electrophile and analyzing the product formation).

-

Upon completion, the newly formed Grignard reagent, 2-methoxy-6-methylphenylmagnesium fluoride, is ready for use in subsequent synthetic steps.

Quantitative Data (Representative for Aryl Halides):

| Parameter | Value |

| Substrate | Aryl Bromides/Iodides |

| Temperature | -20 °C to 25 °C |

| Reaction Time | 0.5 - 12 hours |

| Yield | Generally high for aryl bromides and iodides |

Note: The success and yield of this reaction with an aryl fluoride are highly dependent on the substrate's electronic properties and the specific reaction conditions. This method is presented as an alternative to be explored, as direct C-F bond exchange is less common.

Visualizations

Experimental Workflow for Grignard Formation using Rieke® Magnesium

Caption: Workflow for Rieke® Magnesium preparation and subsequent Grignard formation.

Factors Affecting Grignard Reagent Formation from Aryl Fluorides

Caption: Critical factors influencing the success of Grignard reagent synthesis from aryl fluorides.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-1-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-fluoro-1-methoxy-3-methylbenzene. This substrate is a valuable building block for the synthesis of complex organic molecules in the pharmaceutical, agrochemical, and materials science sectors. The methodologies described herein are based on established principles of palladium-catalyzed reactions and provide a solid foundation for the development of robust synthetic routes.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the carbon-fluorine bond is generally unreactive under standard cross-coupling conditions. Therefore, to utilize this scaffold, it must first be functionalized with a more reactive group, such as bromine or iodine, to serve as the electrophilic partner in the coupling reaction. The presence of the methoxy and methyl groups can influence the electronic and steric properties of the substrate, potentially impacting reaction outcomes.

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling, using halogenated derivatives of this compound.

Data Presentation: Summary of Reaction Conditions

The following tables summarize representative reaction conditions for the palladium-catalyzed cross-coupling of a halogenated derivative of this compound (Ar-X, where Ar = 2-fluoro-1-methoxy-3-methylphenyl and X = Br or I). These conditions are starting points and may require optimization for specific substrates and desired outcomes.

Table 1: Suzuki-Miyaura Coupling Conditions

| Parameter | Condition |

| Aryl Halide | 1-Bromo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv) |

| Boronic Acid | Arylboronic acid (1.2 equiv) |

| Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%) |

| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 h |

Table 2: Buchwald-Hartwig Amination Conditions

| Parameter | Condition |

| Aryl Halide | 1-Bromo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv) |

| Amine | Primary or secondary amine (1.2 equiv) |

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | XPhos (4 mol%) or RuPhos (4 mol%) |

| Base | NaOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv) |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 90-110 °C |

| Reaction Time | 12-24 h |

Table 3: Sonogashira Coupling Conditions

| Parameter | Condition |

| Aryl Halide | 1-Iodo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv) |

| Alkyne | Terminal alkyne (1.2 equiv) |

| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |

| Co-catalyst | CuI (4 mol%) |

| Base | Triethylamine (2.0 equiv) |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 6-18 h |

Table 4: Heck Coupling Conditions

| Parameter | Condition |

| Aryl Halide | 1-Iodo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv) |

| Alkene | Styrene or an acrylate (1.5 equiv) |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | P(o-tol)₃ (10 mol%) |

| Base | Triethylamine (2.0 equiv) |

| Solvent | DMF or Acetonitrile |

| Temperature | 100-120 °C |

| Reaction Time | 18-36 h |

Experimental Protocols

The following are detailed, representative protocols for the cross-coupling reactions of halogenated this compound. Note: These protocols are generalized and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a biaryl compound from 1-bromo-2-fluoro-3-methoxy-4-methylbenzene and an arylboronic acid.

Materials:

-

1-Bromo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 1-bromo-2-fluoro-3-methoxy-4-methylbenzene, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between 1-bromo-2-fluoro-3-methoxy-4-methylbenzene and an amine.[1][2]

Materials:

-

1-Bromo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.04 equiv)

-

NaOtBu (1.5 equiv)

-

Toluene (anhydrous)

Procedure:

-

To a glovebox, add Pd₂(dba)₃ and XPhos to a vial.

-

In a separate flame-dried Schlenk flask, add NaOtBu.

-

Add 1-bromo-2-fluoro-3-methoxy-4-methylbenzene and the amine to the Schlenk flask.

-

Bring the flask into the glovebox and add the catalyst mixture.

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the mixture to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the synthesis of an aryl alkyne from 1-iodo-2-fluoro-3-methoxy-4-methylbenzene.

Materials:

-

1-Iodo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 equiv)

-

CuI (0.04 equiv)

-

Triethylamine (2.0 equiv)

-

THF (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask, add 1-iodo-2-fluoro-3-methoxy-4-methylbenzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and triethylamine via syringe.

-

Add the terminal alkyne dropwise to the mixture.

-

Stir the reaction at room temperature or heat to 50 °C for 6-18 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Protocol 4: Heck Coupling

This protocol outlines a general method for the vinylation of 1-iodo-2-fluoro-3-methoxy-4-methylbenzene.[3]

Materials:

-

1-Iodo-2-fluoro-3-methoxy-4-methylbenzene (1.0 equiv)

-

Alkene (e.g., styrene) (1.5 equiv)

-

Pd(OAc)₂ (0.05 equiv)

-

P(o-tol)₃ (0.1 equiv)

-

Triethylamine (2.0 equiv)

-

DMF (anhydrous)

Procedure:

-

In a sealed tube, combine 1-iodo-2-fluoro-3-methoxy-4-methylbenzene, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF, the alkene, and triethylamine via syringe.

-

Seal the tube and heat the mixture to 110 °C for 18-36 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Visualizations

Catalytic Cycles and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for each cross-coupling reaction and a general experimental workflow.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoro-1-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This application note provides a detailed overview and experimental protocols for the SNAr on 2-Fluoro-1-methoxy-3-methylbenzene. The presence of a fluorine atom, a good leaving group in SNAr, and the directing effects of the methoxy and methyl groups make this substrate a versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

The reactivity of this compound in SNAr reactions is influenced by the electronic effects of its substituents. The methoxy group is an ortho, para-director and the methyl group is also an ortho, para-director. In this specific substrate, the fluorine atom is ortho to the methoxy group and meta to the methyl group. Nucleophilic attack is generally favored at the carbon bearing the fluorine atom, facilitated by the electron-withdrawing nature of the fluorine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride ion to yield the substituted product.[1]

General Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Researchers should optimize the reaction conditions for each specific substrate and nucleophile combination.

Protocol 1: Reaction with Amines (N-Arylation)

This protocol describes a general procedure for the synthesis of N-substituted 2-methoxy-6-methylanilines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, morpholine, aniline)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the amine (1.1 - 2.0 eq) to the solution.

-

Add the base (1.5 - 3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-150 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation:

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | DMF | 120 | 12 | 85 |

| Morpholine | Cs₂CO₃ | DMSO | 100 | 18 | 92 |

| Aniline | DBU | NMP | 150 | 24 | 78 |

Protocol 2: Reaction with Thiols (S-Arylation)

This protocol outlines a general method for the synthesis of 2-methoxy-6-methylphenyl thioethers.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl thiol)

-

Base (e.g., NaH, K₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., DMF, THF)

-

Round-bottom flask with a magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask, add the thiol (1.1 eq) and the anhydrous solvent.

-

If using NaH, add it portion-wise at 0 °C and stir for 30 minutes to generate the thiolate. If using a carbonate base, add it directly.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

-

After completion, quench the reaction carefully with water (especially if NaH was used).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation:

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 80 | 8 | 95 |

| Benzyl thiol | NaH | THF | 25 | 12 | 88 |

Protocol 3: Reaction with Alkoxides/Phenoxides (O-Arylation)

This protocol provides a general procedure for the synthesis of 2-methoxy-6-methylphenyl ethers.

Materials:

-

This compound

-

Alcohol or Phenol

-

Strong base (e.g., NaH, KOt-Bu)

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Round-bottom flask with a magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask, add the alcohol or phenol (1.2 eq) and the anhydrous solvent.

-

Add the strong base (1.2 eq) portion-wise at 0 °C and stir for 30 minutes to generate the alkoxide/phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation: